molecular formula C11H9ClN2 B13140996 2-Chloro-6-methyl-3,4'-bipyridine

2-Chloro-6-methyl-3,4'-bipyridine

Cat. No.: B13140996
M. Wt: 204.65 g/mol
InChI Key: OPYROMNJKKPXKD-UHFFFAOYSA-N
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Description

2-Chloro-6-methyl-3,4’-bipyridine is a bipyridine derivative, a class of compounds characterized by two pyridine rings connected by a single bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-methyl-3,4’-bipyridine typically involves the coupling of pyridine derivatives. Common methods include:

Industrial Production Methods

Industrial production of 2-Chloro-6-methyl-3,4’-bipyridine may involve large-scale coupling reactions using optimized conditions to maximize yield and minimize costs. The choice of method depends on factors such as availability of starting materials, cost of reagents, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-methyl-3,4’-bipyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated bipyridines, while substitution reactions may yield various functionalized bipyridines .

Scientific Research Applications

2-Chloro-6-methyl-3,4’-bipyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-6-methyl-3,4’-bipyridine depends on its specific application. As a ligand, it coordinates with metal ions through its nitrogen atoms, forming stable complexes. These complexes can then participate in various catalytic and biological processes. The molecular targets and pathways involved vary depending on the specific metal ion and the nature of the complex formed .

Comparison with Similar Compounds

2-Chloro-6-methyl-3,4’-bipyridine can be compared with other bipyridine derivatives, such as:

The uniqueness of 2-Chloro-6-methyl-3,4’-bipyridine lies in its specific substitution pattern, which can influence its reactivity and the properties of the complexes it forms .

Properties

Molecular Formula

C11H9ClN2

Molecular Weight

204.65 g/mol

IUPAC Name

2-chloro-6-methyl-3-pyridin-4-ylpyridine

InChI

InChI=1S/C11H9ClN2/c1-8-2-3-10(11(12)14-8)9-4-6-13-7-5-9/h2-7H,1H3

InChI Key

OPYROMNJKKPXKD-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C=C1)C2=CC=NC=C2)Cl

Origin of Product

United States

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